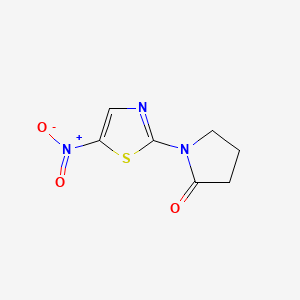
2-Pyrrolidinone, 1-(5-nitro-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is a chemical compound belonging to the thiazole class, known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring, which imparts unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone can be synthesized through various synthetic routes. One common method involves the reaction of 5-nitro-2-thiazolylamine with pyrrolidinone under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted thiazoles and pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is compared with other similar compounds, such as 1-(5-nitro-2-thiazolyl)piperazine and 2-amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole. While these compounds share structural similarities, 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is unique in its specific biological activities and applications.
Vergleich Mit ähnlichen Verbindungen
1-(5-nitro-2-thiazolyl)piperazine
2-amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole
1-acetyl-4-(5-nitro-2-thiazolyl)piperazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
13109-99-4 |
|---|---|
Molekularformel |
C7H7N3O3S |
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
1-(5-nitro-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H7N3O3S/c11-5-2-1-3-9(5)7-8-4-6(14-7)10(12)13/h4H,1-3H2 |
InChI-Schlüssel |
UBYUUYVSFQRSJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















